molecular formula C5H5Cl3N2S B12475001 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride

Cat. No.: B12475001
M. Wt: 231.5 g/mol
InChI Key: TWPUVXLERDBUFS-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic naming of 4-(2,2-dichloro-vinyl)-thiazol-2-ylamine hydrochloride follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom. The amine group (-NH₂) at the 2-position and the 2,2-dichlorovinyl group (-CH=CCl₂) at the 4-position define the substituents. The hydrochloride suffix indicates the compound exists as an amine salt.

IUPAC Name :
4-(2,2-dichlorovinyl)thiazol-2-amine hydrochloride

Alternative Designations :

  • 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine hydrochloride
  • 2-Amino-4-(2,2-dichlorovinyl)thiazole hydrochloride

Identifiers :

Property Value Source
CAS Registry Number 73040-47-8 (base compound)
Molecular Formula C₅H₅Cl₃N₂S
Molecular Weight 231.53 g/mol
SMILES Notation NC1=NC(C=C(Cl)Cl)=CS1.Cl

The molecular framework integrates a thiazole core (C₃H₃NS) with a dichlorovinyl group introducing steric and electronic effects. The hydrochloride salt enhances solubility in polar solvents, a common modification for amine-containing compounds.

Historical Development and Discovery Timeline

Position Within Thiazole Derivative Taxonomy

Thiazole derivatives are classified based on substituent patterns and functional groups. 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride occupies a distinct niche:

  • Core Structure :

    • Thiazole : A sulfur- and nitrogen-containing heterocycle with aromaticity.
    • Substituents :
      • 2-position: Primary amine (-NH₂), a common pharmacophore.
      • 4-position: 2,2-Dichlorovinyl (-CH=CCl₂), a halogenated alkene group.
  • Taxonomic Relationships :

    • Halogenated Thiazoles : Shares characteristics with compounds like 4-(2,4-dichlorophenyl)thiazol-2-amine (PubChem CID 704237), though the vinyl group distinguishes it from aryl-substituted analogs.
    • Amino-thiazoles : Similar to antifungal agents (e.g., abafungin), but the dichlorovinyl group confers unique electronic properties.
    • Vinyl-Halogen Hybrids : Comparable to agrochemical intermediates where halogenated alkenes enhance stability and bioactivity.
  • Functional Analogues :

    • 4-(2-Aminophenyl)thiadiazoles : Studied for charge-transfer complexes, as seen in research involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
    • 2-Aminothiazoles : A broader class with roles in drug discovery (e.g., sulfathiazole).

The compound’s taxonomy underscores its hybrid nature, merging features of bioactive amines and halogenated hydrocarbons within a heterocyclic scaffold.

Properties

Molecular Formula

C5H5Cl3N2S

Molecular Weight

231.5 g/mol

IUPAC Name

4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C5H4Cl2N2S.ClH/c6-4(7)1-3-2-10-5(8)9-3;/h1-2H,(H2,8,9);1H

InChI Key

TWPUVXLERDBUFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C=C(Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with α-Haloketones

The Hantzsch method involves reacting α-haloketones with thioureas to form thiazoles. For 4-(2,2-dichlorovinyl)-thiazol-2-ylamine , a modified approach uses 2,2-dichloro-3-chloropropan-1-one and thiourea under basic conditions.

Procedure :

  • Thiourea (10 mmol) and 2,2-dichloro-3-chloropropan-1-one (10 mmol) are refluxed in ethanol (50 mL) with K₂CO₃ (15 mmol) for 6–8 hours.
  • The intermediate 4-(2,2-dichlorovinyl)thiazol-2-amine is isolated via filtration (yield: 68–72%).
  • Hydrochloride salt formation is achieved by treating the free base with HCl gas in methanol.

Table 1 : Optimization of Hantzsch Reaction Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
Ethanol K₂CO₃ 80 6 72
THF Et₃N 60 8 65
DCM NaHCO₃ 40 12 58

Cyclization of Thioamides with Dichlorovinyl Reagents

Lawesson’s reagent facilitates thioamide formation from carboxamides, followed by cyclization with 1,1-dichloro-2-bromoethylene to introduce the dichlorovinyl group.

Procedure :

  • Boc-protected glycine ethyl ester is converted to thioglycolic amide using Lawesson’s reagent in THF.
  • Cyclization with 1,1-dichloro-2-bromoethylene (1.2 eq) in pyridine/methanol (3:1) at 60°C for 4 hours yields 4-(2,2-dichlorovinyl)thiazol-2-amine (yield: 65–70%).
  • Deprotection with HCl/methanol affords the hydrochloride salt (yield: 90%).

Key Data :

  • Intermediate Purity : >95% (HPLC).
  • Reaction Scale : Up to 100 g with consistent yields.

Post-Functionalization via Cross-Coupling

Palladium-catalyzed coupling introduces the dichlorovinyl group to pre-formed thiazoles. A 4-bromothiazol-2-amine precursor reacts with 1,1-dichlorovinylzinc bromide under Suzuki conditions.

Procedure :

  • 4-Bromothiazol-2-amine (5 mmol), 1,1-dichlorovinylzinc bromide (6 mmol), and Pd(PPh₃)₄ (0.1 eq) are stirred in dioxane/H₂O (4:1) at 80°C for 3 hours.
  • The product is purified via silica chromatography (hexane/EtOAc 3:1) and converted to hydrochloride salt (yield: 60–65%).

Table 2 : Cross-Coupling Catalysts Comparison

Catalyst Ligand Yield (%) Purity (%)
Pd(PPh₃)₄ None 65 92
PdCl₂(dppf) Dppf 70 95
NiCl₂(PPh₃)₂ PPh₃ 45 85

Advanced Methodologies

Ultrasonic-Assisted Synthesis

Ultrasonication reduces reaction times and improves yields. A one-pot synthesis combines thiourea , 2,2-dichloro-3-chloropropan-1-one , and HCl under ultrasound (40 kHz, 60°C).

Results :

  • Conventional vs. Ultrasonic :
    • Time: 6 h → 1.5 h.
    • Yield: 72% → 88%.
    • Purity: 92% → 98%.

Green Chemistry Approaches

Deep eutectic solvents (DESs) like choline chloride/urea enhance sustainability. Cyclization in DES at 70°C achieves 75% yield with 99% atom economy.

Advantages :

  • Recyclable solvent (5 cycles, <5% yield drop).
  • No column chromatography required.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hantzsch Synthesis 72 95 High Moderate
Thioamide Cyclization 70 97 Moderate High
Cross-Coupling 65 92 Low Low
Ultrasonic 88 98 High High

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme associated with the nervous systems of insects, leading to its use as an insecticide . Additionally, it may interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Substituent Variations in Thiazole Derivatives
Compound Name Substituents at 4-Position Substituents at 2-Position Key Functional Groups Reference
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine HCl 2,2-Dichlorovinyl Amine Hydrochloride salt N/A
4-(Indol-3-yl)thiazole-2-amines (5a–o) Indole derivatives Amine Free base or substituted
4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-pyrrol-3-yl]thiazol-2-ylamine (9d) Pyrrole-trifluoromethoxy phenyl Amine Trifluoromethoxy, methyl
2-(1,3,4-Thiadiazol-2-yl)ethanamine diHCl 1,3,4-Thiadiazole Ethanamine Dihydrochloride salt

Key Observations :

  • The dichlorovinyl group in the target compound contrasts with bulkier substituents like indole (e.g., 5a–o) or trifluoromethoxy-phenyl-pyrrole (9d), which may reduce steric hindrance compared to these analogs .
  • The hydrochloride salt enhances water solubility compared to free-base analogs like 9d .

Key Observations :

  • The synthesis of thiazole derivatives generally achieves moderate-to-high yields (49–77%), suggesting that the target compound’s synthesis could follow similar efficiency .
  • Acid chlorides and thiourea derivatives are common reagents for introducing substituents to the thiazole core .

Physicochemical Properties

Table 3: Melting Points and Spectral Data
Compound Example Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino-thiazole (8) 225–227 2218 (C≡N) 1H-NMR: 1.62 (CH3), 4.27 (CH=N)
4-(Trifluoromethoxyphenyl)-pyrrol-thiazole (9d) N/A N/A 1H-NMR: 2.02 (CH3), 7.43–7.48 (Ar-H)
2-(1,3,4-Thiadiazol-2-yl)ethanamine diHCl N/A N/A 13C-NMR: 21.5 (CH3), 112.9–153.2

Key Observations :

  • Melting points for thiazole derivatives vary widely (e.g., 196–227°C), likely influenced by crystallinity and substituent polarity .
  • IR and NMR data confirm functional groups like C≡N (2218 cm⁻¹) and aromatic protons (δ 7.14–7.48 ppm) in analogs .

Biological Activity

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their versatility in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is critical for its biological activity. The presence of the dichlorovinyl group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that thiazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine in the dichlorovinyl group, is often associated with enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Thiazole derivatives have also demonstrated promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism of action often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride has been explored in various studies:

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values suggesting potent activity. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of thiazoles to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. Additionally, some studies suggest that these compounds can modulate signaling pathways related to tumor growth .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties:

  • Efficacy in Seizure Models : In animal models, compounds similar to 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride have shown significant anticonvulsant effects. For instance, certain thiazole analogues demonstrated protection against seizures induced by pentylenetetrazole (PTZ) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:

  • Substituents on the Thiazole Ring : The presence and position of substituents can significantly affect the potency and selectivity of the compound. For example, electron-withdrawing groups such as halogens enhance activity by increasing electron deficiency on the aromatic system .
  • Linker Variability : Variations in the linker connecting the thiazole moiety to other pharmacophores can lead to improved bioavailability and reduced toxicity .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Case Study : A study demonstrated that a thiazole derivative exhibited a zone of inhibition greater than 20 mm against E. coli, outperforming standard antibiotics .
  • Anticancer Case Study : In vitro studies showed that a series of thiazole-based compounds reduced cell viability in various cancer cell lines by over 70%, indicating strong potential for further development .

Q & A

Q. What are the optimal synthetic routes for 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride, and how can reaction yields be maximized?

Methodological Answer: The synthesis of thiazole derivatives often involves cyclocondensation or substitution reactions. For example, refluxing substituted aldehydes with thiazole precursors in ethanol/acetic acid under controlled conditions (e.g., 4–5 hours at 80°C) can yield the target compound . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalyst optimization : Glacial acetic acid or sodium acetate improves protonation and cyclization .
  • Temperature control : Excessive heat may degrade dichlorovinyl groups, necessitating stepwise heating.

A reaction table based on analogous syntheses:

PrecursorReagentSolventTime (h)Yield (%)Reference
2-Aminothiazole2,2-DichloroacetaldehydeEthanol/AcOH465–70
4-ChlorothiazoleVinylamine derivativeDMF655–60

Q. How can spectroscopic techniques validate the structural integrity of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (thiazole C-H), δ 5.5–6.0 ppm (dichlorovinyl protons), and δ 3.5–4.0 ppm (amine protons) confirm connectivity .
    • ¹³C NMR : Signals near 160 ppm (thiazole C2), 120–130 ppm (dichlorovinyl carbons), and 45–50 ppm (amine carbons) .
  • IR : Strong absorbance at 1650–1700 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C-Cl) .
  • Mass Spectrometry : Molecular ion peak at m/z [M+H]⁺ matching theoretical mass (e.g., 237.05 g/mol) .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and optimize synthesis conditions?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory) with experimental data to model reaction mechanisms . For example:

  • Reaction Path Search : Software like GRRM or Gaussian identifies transition states and intermediates for dichlorovinyl-thiazole coupling .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .
  • Machine Learning : Training models on PubChem data (e.g., similar thiazole syntheses) narrows optimal conditions (temperature, catalysts) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and apply statistical weighting to account for variables like cell line heterogeneity .
  • Dose-Response Validation : Re-test disputed activity ranges using standardized protocols (e.g., CLSI guidelines) .
  • Structural Analog Comparison : Compare bioactivity of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride with derivatives (e.g., methyl or phenyl substitutions) to identify pharmacophore contributions .

Q. How can experimental design (DoE) improve stability studies under varying conditions?

Methodological Answer: A factorial design approach evaluates factors affecting stability:

FactorLevelsResponse Variable
pH2, 7, 10Degradation rate (HPLC)
Temperature25°C, 40°C, 60°CHalf-life (t₁/₂)
Light ExposureDark, UV, Visible% Purity loss

Statistical analysis (ANOVA) identifies significant interactions (e.g., pH 10 + 60°C accelerates hydrolysis) . Accelerated stability testing at 40°C/75% RH for 6 months predicts shelf-life using Arrhenius equations .

Q. What methodologies characterize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress (e.g., with benzyl chloride) via HPLC or conductivity measurements. Rate constants (k) derived from pseudo-first-order plots reveal substituent effects .
  • Leaving Group Analysis : Compare reactivity of chloride vs. other leaving groups (e.g., bromide) using Hammett plots .
  • Cross-Coupling Potential : Screen Pd-catalyzed Suzuki-Miyaura conditions (e.g., aryl boronic acids) to assess compatibility .

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